5-(Methylamino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile
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Description
5-(Methylamino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- 5-(Methylamino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile is a compound involved in the synthesis of various complex organic structures. For example, it has been used in the synthesis of novel tetrahydro-4H[1,2]oxazolo[4',5':5,6]pyrano[2,3-d][1,3,2]diazaphosphinines, which have potential applications in various chemical reactions (Ali, Assiri, Abdel‐kariem, & Yahia, 2018).
Anticancer Research
- This compound plays a crucial role in the development of anticancer agents. Research has shown that derivatives of this compound exhibit significant growth inhibitory and cytostatic activities against various cancer cell lines. Their selectivity towards leukemia cell lines and considerable cytotoxic selectivity towards renal and breast cancer subpanels make them promising candidates for anticancer drug development (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Antimicrobial and Antitumor Activities
- The compound's derivatives have also been explored for antimicrobial and antitumor activities. Studies show that certain synthesized compounds with structural similarities have demonstrated effective antibacterial, antifungal, and antitumor properties, highlighting their potential in pharmaceutical research (Konstantinova et al., 2009).
Properties
IUPAC Name |
5-(methylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-12-7-9-21(10-8-12)25(22,23)14-5-3-13(4-6-14)16-20-15(11-18)17(19-2)24-16/h3-6,12,19H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJNAHFYCQPUAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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